6-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-3-sulfonamide
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Overview
Description
The compound “6-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-3-sulfonamide” is a complex organic molecule. It contains several functional groups and structural features, including a chlorophenyl group, an oxadiazole ring, a cyclopropyl group, and a pyridine ring with a sulfonamide group .
Molecular Structure Analysis
The molecule contains several rings and functional groups. The oxadiazole ring and the pyridine ring are aromatic, contributing to the molecule’s stability. The chlorophenyl group, cyclopropyl group, and sulfonamide group are likely key to the molecule’s reactivity and potential biological activity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions like nucleophilic substitution (especially with the chloro groups), and the oxadiazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of multiple aromatic rings likely makes it relatively non-polar, and the sulfonamide group could allow for hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O3S/c18-14-4-2-1-3-13(14)17-22-21-16(26-17)10-23(11-5-6-11)27(24,25)12-7-8-15(19)20-9-12/h1-4,7-9,11H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLOZMUMCABNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=NN=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CN=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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